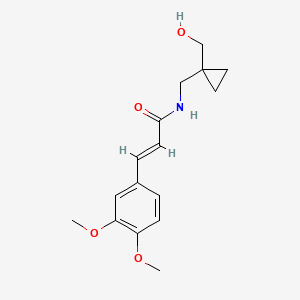
(E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymerization Kinetics and Mechanisms
Research on related acrylamides has explored their roles in polymerization reactions, such as the kinetics and mechanisms of photopolymerization. For instance, studies have shown how certain acrylamides can be used in the presence of methylated-β-cyclodextrin (Me-β-CD) to form complexes that initiate aqueous photopolymerization, demonstrating the potential for creating water-soluble polymers with high photoreactivity. This research indicates a possible application for similar compounds in the development of novel photoreactive materials or coatings (Li, Wu, Li, & Wang, 2005).
Material Science and Surface Coating
Another significant area of application is in material science, where acrylamides are utilized in the creation of corrosion inhibitors and surface coatings. Studies have highlighted the synthesis of photo-cross-linkable polymers using acrylamide derivatives, which act as highly efficient inhibitors for metal corrosion in acidic environments. This research suggests potential uses for similar compounds in developing new materials for corrosion protection and surface treatment (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Biochemistry and Electrophoresis
In biochemistry, acrylamide derivatives are investigated for their interaction with proteins and their application in electrophoresis systems. Research into the reaction of acrylamide at alkaline pH with buffer components and proteins has provided insights into how these chemicals can modify proteins, affecting their electrophoretic mobility. Such findings are crucial for developing more reliable and accurate electrophoresis techniques, which are fundamental in molecular biology research and diagnostics (Geisthardt & Kruppa, 1987).
Environmental and Health Research
Acrylamides have been the subject of environmental and health-related studies, particularly concerning their biodegradation, toxicity, and potential for forming adducts with biological molecules. Research on the metabolism and hemoglobin adduct formation of acrylamide in humans following exposure has provided valuable data on how acrylamide is processed in the body and its potential health impacts. This area of study is critical for assessing the risks associated with acrylamide exposure and for developing safety guidelines and treatments (Fennell et al., 2005).
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-13-5-3-12(9-14(13)21-2)4-6-15(19)17-10-16(11-18)7-8-16/h3-6,9,18H,7-8,10-11H2,1-2H3,(H,17,19)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYPBLRALBWLJM-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2(CC2)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2(CC2)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(Hydroxymethyl)phenoxy]acetonitrile](/img/structure/B2736336.png)
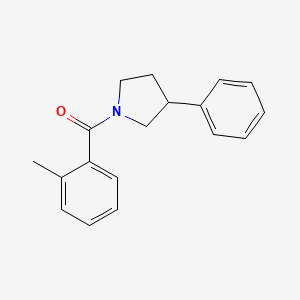
![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2736339.png)
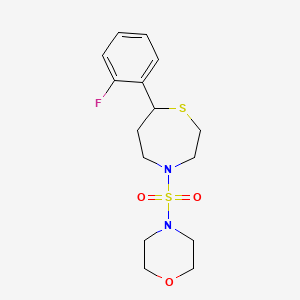
![ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate](/img/structure/B2736341.png)
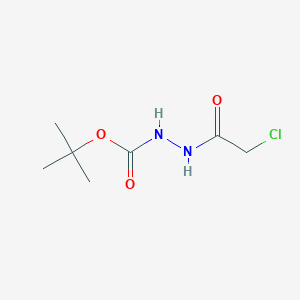

![tert-butyl2-amino-8-azaspiro[4.5]decane-8-carboxylatehydrochloride](/img/structure/B2736350.png)


![8-(4-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2736353.png)
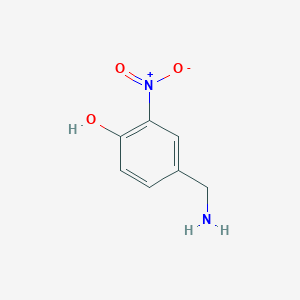
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2736356.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2736357.png)
